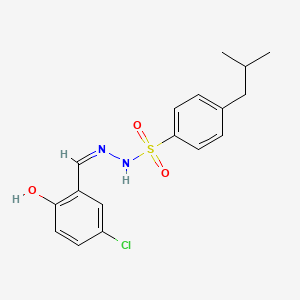

![molecular formula C15H23ClN2O2 B6081453 2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)

2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and a phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . Another method involves the use of L-ethyl lactate as a raw material to perform sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound .Mecanismo De Acción

Clopenthixol acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. By blocking the D2 receptor, 2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol reduces the activity of dopamine in the brain, which helps to alleviate symptoms of psychosis. Clopenthixol also has some affinity for other neurotransmitter receptors, such as the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.

Biochemical and Physiological Effects

Clopenthixol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the activity of dopamine in the brain, which can help to alleviate symptoms of psychosis. Clopenthixol also has some affinity for other neurotransmitter receptors, such as the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects. Additionally, this compound has been found to have some sedative and anticholinergic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clopenthixol has a number of advantages and limitations for lab experiments. One advantage is that it is a potent antipsychotic with low extrapyramidal side effects, which makes it a useful tool for studying the neurobiology of psychosis. However, 2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol also has some sedative and anticholinergic effects, which may confound experimental results. Additionally, this compound has a relatively short half-life, which may require frequent dosing in some experimental paradigms.

Direcciones Futuras

There are a number of future directions for research on 2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than current treatments. Another area of interest is the use of this compound in combination with other drugs to treat mental disorders. Additionally, there is a need for more research on the neurobiology of psychosis and the role of dopamine and other neurotransmitters in the disorder. Finally, more research is needed to understand the long-term effects of this compound use on the brain and body.

Métodos De Síntesis

Clopenthixol can be synthesized by reacting 2-chloro-4-methylphenol with 2-(2-chloro-4-methylphenoxy)ethylamine in the presence of sodium hydroxide. The resulting product is then treated with piperazine and ethanol to yield 2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol.

Aplicaciones Científicas De Investigación

Clopenthixol has been extensively studied for its antipsychotic properties. It has been found to be effective in treating various mental disorders such as schizophrenia, bipolar disorder, and depression. Clopenthixol works by blocking dopamine receptors in the brain, which reduces the activity of dopamine and helps to alleviate symptoms of psychosis.

Análisis Bioquímico

Biochemical Properties

It is known that this compound shares structural similarities with phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants

Cellular Effects

Given its structural similarity to phenoxy herbicides, it may influence cell function by disrupting normal growth processes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression due to its structural similarity to phenoxy herbicides

Metabolic Pathways

It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

2-[4-[2-(2-chloro-4-methylphenoxy)ethyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O2/c1-13-2-3-15(14(16)12-13)20-11-9-18-6-4-17(5-7-18)8-10-19/h2-3,12,19H,4-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQLWCYZYPTCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2CCN(CC2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6081380.png)

![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B6081381.png)

![2-(1H-benzimidazol-2-yl)-4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6081389.png)

![7-[(1-phenylcyclopentyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081392.png)

![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081395.png)

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6081401.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(4-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6081419.png)

![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)

![3-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6081437.png)

![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)